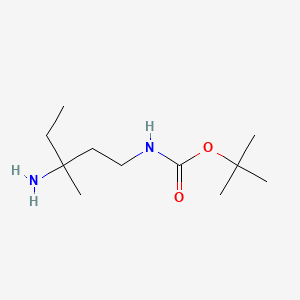
tert-butyl N-(3-amino-3-methylpentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-amino-3-methylpentyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-amino-3-methylpentanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-amino-3-methylpentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like trifluoroacetic acid can be used to remove the tert-butyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl N-(3-amino-3-methylpentyl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-amino-3-methylpentyl)carbamate involves its role as a protecting group. The tert-butyl group can be cleaved under acidic conditions, revealing the active amine group. This process is often used in peptide synthesis to protect the amine group during other reactions . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the additional amino and methyl groups.
Tert-butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate: Another carbamate derivative with a different substitution pattern.
Uniqueness
Tert-butyl N-(3-amino-3-methylpentyl)carbamate is unique due to its specific substitution pattern, which provides distinct reactivity and applications compared to other carbamate derivatives.
Properties
Molecular Formula |
C11H24N2O2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-3-methylpentyl)carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-6-11(5,12)7-8-13-9(14)15-10(2,3)4/h6-8,12H2,1-5H3,(H,13,14) |
InChI Key |
BNSWOYYBPNHWAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















